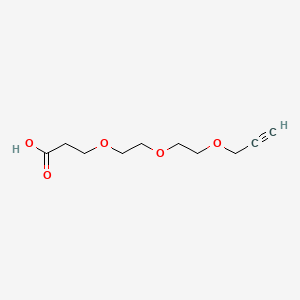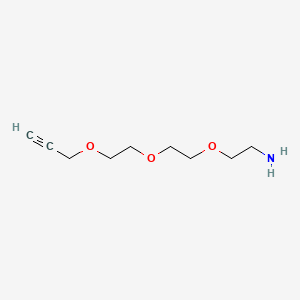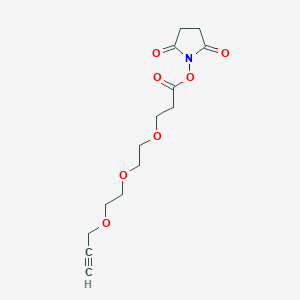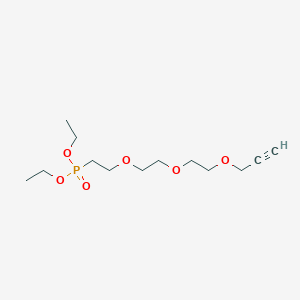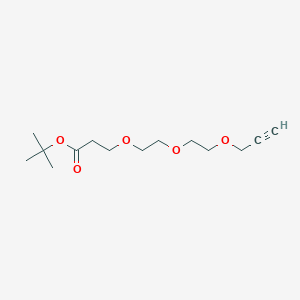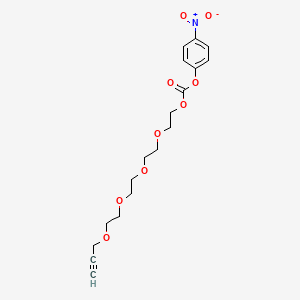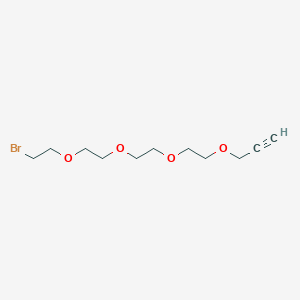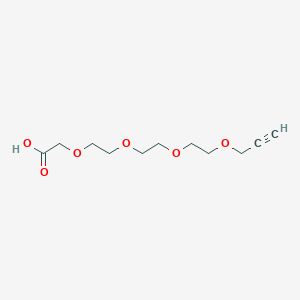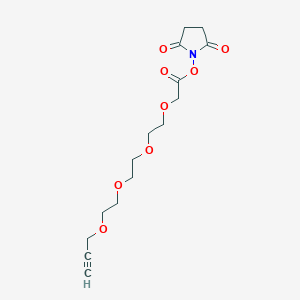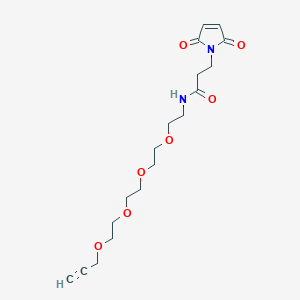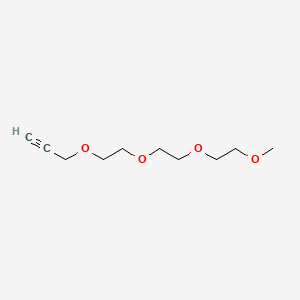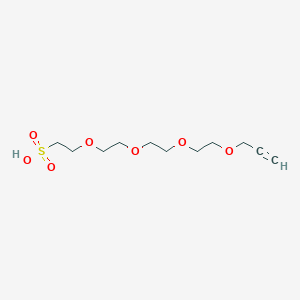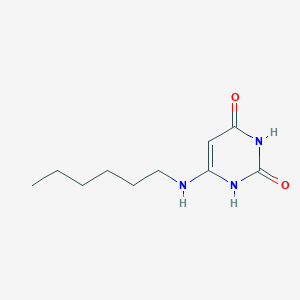
6-Hexylamino-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-1584 is a synthetic organic compound known for its role as a potent agonist of the orphan G protein-coupled receptor 84 (GPR84). GPR84 is a Gi protein-coupled receptor activated by medium-chain (hydroxy)fatty acids and is implicated in inflammation, immunity, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
PSB-1584, also known as 6-hexylaminouracil, can be synthesized through a series of organic reactions. The synthetic route typically involves the reaction of hexylamine with uracil derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for PSB-1584 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PSB-1584 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PSB-1584 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of PSB-1584 .
Scientific Research Applications
PSB-1584 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the function and biology of GPR84.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in research and development for new drug discovery and development
Mechanism of Action
PSB-1584 exerts its effects by acting as an agonist of the GPR84 receptor. Upon binding to GPR84, it activates downstream signaling pathways involving Gi proteins. This activation leads to various cellular responses, including modulation of immune cell activity and inflammatory processes. The molecular targets and pathways involved include the regulation of cytokine production and immune cell migration .
Comparison with Similar Compounds
Similar Compounds
6-hexylaminouracil: A compound with a similar structure and function.
Other GPR84 agonists: Compounds that also target and activate the GPR84 receptor
Uniqueness of PSB-1584
PSB-1584 is unique due to its high affinity and potency as a GPR84 agonist. It has been shown to effectively label GPR84 in native cells and tissues, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-(hexylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-11-8-7-9(14)13-10(15)12-8/h7H,2-6H2,1H3,(H3,11,12,13,14,15) |
InChI Key |
SDXQSUJXSHUIBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=CC(=O)NC(=O)N1 |
Canonical SMILES |
CCCCCCNC1=CC(=O)NC(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-1584; PSB 1584; PSB1584; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
